![molecular formula C15H22N2O5S B4197346 3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4197346.png)
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Overview
Description
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. E-4031 has been used to study the physiological and biochemical effects of IKr blockade in various animal models, as well as to investigate the role of IKr in human cardiac arrhythmias.
Mechanism of Action
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. IKr is responsible for repolarization of the cardiac action potential. Blockade of IKr prolongs the action potential duration and the QT interval on the electrocardiogram. This can lead to the development of early afterdepolarizations and triggered activity, which can cause cardiac arrhythmias.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. Blockade of IKr by this compound prolongs the action potential duration and the QT interval on the electrocardiogram. This can lead to the development of early afterdepolarizations and triggered activity, which can cause cardiac arrhythmias. This compound has also been shown to reduce the rate of repolarization in ventricular myocytes, which can lead to a decrease in the amplitude of the transient outward current (Ito).
Advantages and Limitations for Lab Experiments
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has several advantages for lab experiments. It is a selective blocker of IKr, which allows for specific investigation of the role of IKr in cardiac electrophysiology. This compound has also been extensively used in scientific research, which has led to a large body of literature on its effects. However, this compound also has some limitations. It can cause cardiac arrhythmias at high concentrations, which can limit its use in some experiments. In addition, this compound has a relatively low potency, which can require high concentrations for effective blockade of IKr.
Future Directions
There are several future directions for research on 3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide and IKr blockade. One area of research is the investigation of the role of IKr in human cardiac arrhythmias. This could lead to the development of new treatments for arrhythmias based on IKr blockade. Another area of research is the investigation of the effects of IKr blockade on other ion channels and cellular processes. This could lead to a better understanding of the complex interactions between ion channels in cardiac electrophysiology. Finally, there is a need for the development of more potent and selective IKr blockers, which could improve the efficacy and safety of IKr blockade in clinical settings.
Scientific Research Applications
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the physiological and biochemical effects of IKr blockade. It has been used in various animal models, including mice, rats, dogs, and pigs. This compound has also been used to investigate the role of IKr in human cardiac arrhythmias, such as long QT syndrome and torsades de pointes. In addition, this compound has been used to study the effects of IKr blockade on the electrophysiological properties of cardiac cells, including action potential duration, refractory period, and conduction velocity.
properties
IUPAC Name |
3-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-2-21-10-7-15(18)16-13-3-5-14(6-4-13)23(19,20)17-8-11-22-12-9-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPGOTLHUNUGHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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